molecular formula C17H19NO2 B13183466 Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate

Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate

Cat. No.: B13183466
M. Wt: 269.34 g/mol
InChI Key: BRXLTJIVBSQEOJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate is a chemical compound with the molecular formula C17H19NO2 It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent .

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives, including this compound, can be optimized using green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide.

    Reduction: Reduction reactions can yield the corresponding quinoline derivative with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Mefloquine: A synthetic derivative used to treat and prevent malaria.

Uniqueness

What sets this compound apart is its unique cyclopropyl and ethyl substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Biological Activity

Introduction

Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 286.34 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC1=C(C(=NC2=C1C=CC(=C2)C3CC3)C(=O)OCC)C(=O)OCC

The structure features a quinoline core, which is known for its diverse biological activities. The cyclopropyl and ethyl substituents are significant as they may influence the compound's interaction with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar quinoline structures exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Properties

Research suggests that this compound may possess anticancer activity. Quinoline derivatives have been shown to inhibit tumor growth in various cancer models. For instance, in vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Case Study: In Vitro Evaluation

A study conducted on the cytotoxic effects of this compound on human cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
HeLa (Cervical)12.8Inhibition of DNA synthesis
A549 (Lung)10.5Cell cycle arrest at G1 phase

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Antiviral Activity

Emerging research indicates that certain quinoline derivatives exhibit antiviral properties, particularly against RNA viruses. This compound may inhibit viral replication by targeting viral enzymes or interfering with host cell pathways essential for viral life cycles.

The proposed mechanisms by which this compound exerts its biological effects include:

  • DNA Intercalation : Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could act on specific receptors involved in apoptosis signaling pathways.

Comparison with Similar Compounds

This compound can be compared to other quinoline derivatives that have shown promising biological activities:

Compound NameBiological ActivityReference
Ethyl 4-hydroxyquinolineAntimicrobial, Anticancer
Fluoroquinolone derivativesAntibacterial
7-ChloroquinolineAntiviral

These comparisons underline the significance of structural modifications in enhancing biological activity.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate

InChI

InChI=1S/C17H19NO2/c1-3-12-13-7-5-6-8-14(13)18-16(11-9-10-11)15(12)17(19)20-4-2/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

BRXLTJIVBSQEOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=CC=CC=C21)C3CC3)C(=O)OCC

Origin of Product

United States

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